Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on compounds with the triazaspirodecanone structure, such as in the study by Brubaker and Colley (1986), has explored their synthesis and potential as dopamine agonists. Although the specific compounds in this study did not exhibit central nervous system activity, their peripheral dopamine agonist activity, particularly in cardiovascular applications, suggests potential pharmacological uses for structurally related compounds (Brubaker & Colley, 1986).
Antiviral Properties
The design and synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown significant antiviral activity, particularly against influenza and coronaviruses. This highlights the potential of spiro compounds in developing new antiviral molecules, suggesting that methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate could also be explored for its antiviral capabilities (Apaydın et al., 2020).
HIV Entry Inhibition
Compounds with a similar structural framework have been studied for their ability to act as allosteric noncompetitive antagonists of the CCR5 receptor, showing potent antiviral effects for HIV-1. This suggests a potential application in HIV treatment or prevention for compounds with a similar structure (Watson et al., 2005).
Structural and Synthetic Studies
The synthesis and structural elucidation of compounds with a 1,4-dioxa-8-azaspiro[4.5]decan structure have been subjects of research, indicating the importance of such structures in medicinal chemistry and drug design. Studies like those by Richter et al. (2022) provide insight into the stereochemical and conformational preferences of such compounds, which can be crucial for their biological activity (Richter et al., 2022).
Properties
IUPAC Name |
methyl 4-[[2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-3-23-17(26)19(21-18(23)27)8-10-22(11-9-19)12-15(24)20-14-6-4-13(5-7-14)16(25)28-2/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRDLLCEIBJPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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